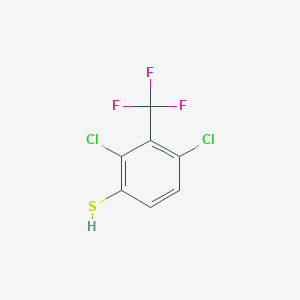

2,4-Dichloro-3-trifluoromethylbenzenethiol

Description

Context within Halogenated and Trifluoromethylated Aromatic Systems

2,4-Dichloro-3-trifluoromethylbenzenethiol is a member of the broad class of halogenated aromatic hydrocarbons, which are organic compounds featuring one or more halogen atoms bonded to a benzene (B151609) ring. iloencyclopaedia.org The presence of chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties and reactivity, often serving as reactive handles for further synthetic transformations. numberanalytics.com Halogenated aromatic compounds are pivotal as intermediates in the synthesis of a wide array of products, including pharmaceuticals and advanced materials. iloencyclopaedia.orgnumberanalytics.com

Furthermore, the inclusion of a trifluoromethyl (-CF3) group places this compound within the domain of organofluorine chemistry. wikipedia.org The trifluoromethyl group is known for its strong electron-withdrawing nature, which can profoundly alter the acidity and reactivity of adjacent functional groups. wikipedia.org This substituent is a key feature in many modern pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and binding affinity. wikipedia.org The combination of both chloro and trifluoromethyl substituents on the benzene ring creates a unique electronic environment, making this compound a compelling subject for studying the interplay of these functional groups.

Significance of Sulfur-Containing Aromatic Compounds in Contemporary Synthesis

Sulfur-containing organic compounds, or organosulfur compounds, are integral to numerous areas of science, from biochemistry to materials science. wikipedia.orgmdpi.com Aromatic thiols (benzenethiols) and their derivatives are particularly important building blocks in organic synthesis. sciencedaily.com The thiol group (-SH) is a versatile functional group, known for its nucleophilicity and its ability to participate in a variety of chemical reactions to form carbon-sulfur bonds. wikipedia.orgtaylorandfrancis.com

These compounds are crucial intermediates in the synthesis of many pharmaceuticals, agrochemicals, and natural products. taylorandfrancis.com The development of new methods for creating carbon-sulfur bonds is an active area of research, driven by the wide range of biological activities exhibited by sulfur-containing molecules. mdpi.comtaylorandfrancis.com The reactivity of the thiol group allows for the construction of more complex molecular architectures, making functionalized benzenethiols like the title compound valuable reagents in the synthetic chemist's toolkit. sciencedaily.com

Rationale for Comprehensive Academic Investigation of this compound

The specific substitution pattern of this compound provides a strong impetus for its detailed academic study. The convergence of two distinct halogen types (chlorine and fluorine in the trifluoromethyl group) and a sulfur-based functional group on a single aromatic platform presents a unique opportunity to explore complex chemical reactivity. The electron-withdrawing effects of the chlorine atoms and the powerful trifluoromethyl group are expected to significantly impact the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion.

A thorough investigation into its synthetic accessibility and reactivity profile is warranted. For instance, understanding how this compound behaves in various reaction types, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, could unveil novel synthetic pathways. The compound serves as a potential precursor for a range of more complex molecules with potential applications in medicinal chemistry and materials science. For example, derivatives of similar structures, such as 2,4-dichloro-3-nitrobenzotrifluoride, have been utilized as intermediates in the synthesis of agrochemicals and pharmaceuticals. smolecule.com

Overview of Research Opportunities and Unexplored Academic Trajectories

Further research could focus on exploring the full range of its chemical reactivity. This includes a systematic study of its participation in various organic reactions to synthesize novel thioethers, disulfides, and other sulfur-containing heterocycles. The unique electronic nature of the molecule could lead to unexpected reactivity or selectivity in these transformations.

Moreover, the potential applications of its derivatives remain largely unexplored. Investigating the biological activity of compounds derived from this compound could lead to the discovery of new therapeutic agents or agrochemicals. The trifluoromethyl and dichloro substitution pattern is a common motif in bioactive molecules, suggesting that this scaffold could be a valuable starting point for drug discovery programs. The field is ripe for the design and synthesis of novel organosulfur compounds with potentially valuable properties. sciencedaily.com

Structure

3D Structure

Properties

CAS No. |

1349716-86-4 |

|---|---|

Molecular Formula |

C7H3Cl2F3S |

Molecular Weight |

247.06 g/mol |

IUPAC Name |

2,4-dichloro-3-(trifluoromethyl)benzenethiol |

InChI |

InChI=1S/C7H3Cl2F3S/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2,13H |

InChI Key |

DPIYZYYIOAEOOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1S)Cl)C(F)(F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes to 2,4 Dichloro 3 Trifluoromethylbenzenethiol

Retrosynthetic Analysis for the Target Compound

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. deanfrancispress.comresearchgate.netyoutube.comub.eduarxiv.org For 2,4-dichloro-3-trifluoromethylbenzenethiol, the analysis begins by identifying the key functional groups: a thiol (-SH), two chloro substituents, and a trifluoromethyl (-CF3) group attached to a benzene (B151609) ring.

The primary disconnections in the retrosynthetic analysis involve the carbon-sulfur bond and the carbon-halogen/carbon-trifluoromethyl bonds. A logical retrosynthetic approach would involve the following key steps:

C-S Disconnection: The thiol group is often introduced in the final steps of a synthesis due to its reactivity. Therefore, a primary retrosynthetic disconnection is the C-S bond, leading back to a 2,4-dichloro-3-trifluoromethyl-substituted aromatic precursor. This precursor could be an aniline (B41778), a halide, or another suitable functional group that can be converted to a thiol.

Functional Group Interconversion (FGI): The thiol can be envisioned as arising from a variety of precursors through functional group interconversion. deanfrancispress.com For instance, a thiocyanate (B1210189) or a disulfide could be reduced to the corresponding thiol.

C-Cl and C-CF3 Disconnections: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution or other functionalization reactions on a simpler benzene derivative. The order of these introductions is crucial to ensure the correct regiochemistry.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Strategies for Introducing Trifluoromethyl Groups onto Dichlorinated Benzenoid Precursors

The introduction of a trifluoromethyl group onto an aromatic ring is a critical step in the synthesis of the target molecule. Several methods have been developed for this transformation, often relying on the use of specialized trifluoromethylating agents.

One common strategy involves the use of copper-mediated trifluoromethylation reactions. These reactions often employ reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper catalyst. The choice of dichlorinated benzenoid precursor is important, with aryl halides or aryl boronic acids being common substrates.

Another approach is the Sandmeyer-type reaction, where an aromatic amine is converted to a diazonium salt and subsequently treated with a trifluoromethylating agent. This method can be effective but may require careful control of reaction conditions to avoid side reactions.

The development of new trifluoromethylating reagents continues to expand the toolkit for organic chemists. For instance, the use of hypervalent iodine reagents or photoredox catalysis has emerged as a powerful method for trifluoromethylation under mild conditions. acs.org

Table 1: Common Trifluoromethylation Strategies

| Reagent/Catalyst System | Substrate | Description |

|---|---|---|

| CF3I / Cu | Aryl iodide | A classic method for introducing the CF3 group. |

| TMSCF3 / CuI / KF | Aryl iodide | Offers a more stable and less volatile source of CF3. |

| Togni's Reagent | Aryl boronic acid | A hypervalent iodine reagent for electrophilic trifluoromethylation. |

| Umemoto's Reagent | Arene | An electrophilic trifluoromethylating agent. |

Selective Halogenation Methods for Aromatic Ring Functionalization

The regioselective introduction of two chlorine atoms onto the benzene ring is another key challenge. The directing effects of the existing substituents on the ring play a crucial role in determining the outcome of the chlorination reaction.

Starting with a trifluoromethyl-substituted benzene derivative, the trifluoromethyl group is a meta-directing deactivator. Therefore, direct chlorination of trifluoromethylbenzene would likely lead to a mixture of isomers, with the 3-chloro and 3,5-dichloro products being favored.

Other halogenating agents, such as chlorine gas in the presence of a Lewis acid catalyst, can also be employed. googleapis.com The choice of solvent and reaction temperature can significantly influence the selectivity of the chlorination. ucl.ac.uk

Methodologies for Thiol Group Installation and Interconversion

The final step in many synthetic routes to this compound is the introduction of the thiol group. Several methods are available for this transformation. researchgate.net

A common and reliable method is the Leuckart thiophenol synthesis, which involves the diazotization of an aromatic amine followed by reaction with a sulfur source, such as potassium ethyl xanthate. The resulting xanthate ester is then hydrolyzed to yield the thiol.

Alternatively, the diazonium salt can be reacted with sodium hydrogen sulfide (B99878) (NaSH) or thiourea (B124793) followed by hydrolysis. These methods can be effective but may suffer from the formation of side products, such as disulfides.

Another approach involves the direct conversion of an aryl halide to a thiol. This can be achieved through reaction with a thiolating agent, such as sodium hydrosulfide (B80085) or thiourea, often in the presence of a copper catalyst. diva-portal.org

More recently, methods involving the use of sulfonium (B1226848) salts have been developed for the introduction of thiol groups onto aromatic rings under mild conditions. acs.org

Table 2: Methods for Thiol Group Installation

| Method | Precursor | Reagents |

|---|---|---|

| Leuckart Thiophenol Synthesis | Aryl amine | 1. NaNO2, HCl2. KSC(=S)OEt3. H3O+ |

| Sandmeyer-type Reaction | Aryl diazonium salt | NaSH or Thiourea, then hydrolysis |

| Nucleophilic Aromatic Substitution | Aryl halide | NaSH, Cu catalyst |

Exploration of Alternative and Novel Synthetic Pathways

While the routes proceeding through 2,4-dichloro-3-trifluoromethylaniline are well-established, researchers are continuously exploring alternative and more efficient synthetic pathways.

One potential alternative involves the direct thiolation of a pre-functionalized dichlorinated trifluoromethylbenzene derivative. For instance, a Grignard reagent or an organolithium species derived from 1-bromo-2,4-dichloro-3-trifluoromethylbenzene could be reacted with elemental sulfur to introduce the thiol group.

Another novel approach could involve a C-H activation/thiolation strategy. This would allow for the direct introduction of the thiol group onto the C-H bond of 1,3-dichloro-2-trifluoromethylbenzene, potentially shortening the synthetic sequence.

The use of flow chemistry and microreactor technology could also offer advantages in terms of safety, efficiency, and scalability for the synthesis of this compound.

Optimization of Reaction Conditions and Scale-Up Considerations in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, especially when considering the scale-up of the synthesis. researchgate.netresearchgate.netnih.gov Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. researchgate.net

Temperature: Controlling the reaction temperature is critical for managing exotherms and preventing the formation of side products.

Catalyst Loading: In catalytic reactions, optimizing the amount of catalyst can reduce costs and simplify purification.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize conversion while minimizing degradation.

For the academic synthesis of this compound, a typical scale might be in the milligram to gram range. At this scale, purification is often achieved using column chromatography. However, for larger-scale synthesis, other purification techniques such as crystallization or distillation may be more practical. ucl.ac.uknih.gov

Safety is also a major consideration, particularly when working with reactive intermediates like diazonium salts and odorous compounds like thiols. Performing reactions in a well-ventilated fume hood and using appropriate personal protective equipment is essential.

Reactivity and Mechanistic Investigations of 2,4 Dichloro 3 Trifluoromethylbenzenethiol

Nucleophilic Aromatic Substitution Reactions at the Aromatic Ring

The aromatic ring of 2,4-dichloro-3-trifluoromethylbenzenethiol is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing trifluoromethyl group. libretexts.orglibretexts.org This activation is further enhanced by the inductive effect of the two chlorine atoms. The SNAr reactions on this substrate proceed via a generally accepted two-step addition-elimination mechanism. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

The regioselectivity of the substitution is dictated by the positions of the activating groups. Electron-withdrawing substituents, particularly those in the ortho or para positions relative to the leaving group, provide the greatest stabilization for the negative charge of the Meisenheimer complex. libretexts.org In this compound, the trifluoromethyl group is para to the chlorine at the C-4 position and ortho to the chlorine at the C-2 position. Consequently, nucleophilic attack is favored at these positions. Generally, the C-4 position is more susceptible to substitution than the sterically hindered C-2 position, which is flanked by the bulky trifluoromethyl group and another chlorine atom.

| Nucleophile (Nu:⁻) | Potential Product | Reaction Conditions |

| CH₃O⁻ (Methoxide) | 4-Chloro-2-methoxy-1-(trifluoromethyl)benzenethiol | Heat, Methanol |

| NH₃ (Ammonia) | 4-Amino-2-chloro-5-(trifluoromethyl)benzenethiol | High Pressure, Heat |

| R₂NH (Dialkylamine) | 4-(Dialkylamino)-2-chloro-5-(trifluoromethyl)benzenethiol | Ethanol, Room Temp |

| HS⁻ (Hydrosulfide) | 4-Chloro-2-(trifluoromethyl)benzene-1,3-dithiol | Polar aprotic solvent |

Electrophilic Transformations of the Substituted Aromatic Nucleus

Electrophilic aromatic substitution on the this compound ring is governed by the combined directing effects of the existing substituents. The thiol (-SH) group is an activating, ortho-, para-director. The two chloro (-Cl) groups are deactivating, ortho-, para-directors. The trifluoromethyl (-CF₃) group is a strongly deactivating, meta-director.

The primary sites for electrophilic attack are the C-5 and C-6 positions, which are not occupied by substituents.

C-5 position: This position is para to the activating thiol group and meta to the trifluoromethyl group.

C-6 position: This position is ortho to the activating thiol group but is also adjacent to a chlorine atom and subject to significant steric hindrance.

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 2,4-Dichloro-5-nitro-3-(trifluoromethyl)benzenethiol |

| Halogenation (Br) | Br₂, FeBr₃ | 5-Bromo-2,4-dichloro-3-(trifluoromethyl)benzenethiol |

| Sulfonation | Fuming H₂SO₄ | 3,5-Dichloro-4-mercapto-2-(trifluoromethyl)benzenesulfonic acid |

| Friedel-Crafts | RCOCl, AlCl₃ | Reaction unlikely due to strong deactivation by CF₃ and Cl groups |

Redox Chemistry and Functional Group Interconversions of the Thiol Moiety

The thiol group is redox-active and can undergo a variety of oxidation reactions. The interconversion between the reduced thiol form and its various oxidized states is a cornerstone of its chemistry. libretexts.orglibretexts.org

Oxidation to Disulfide: Mild oxidation, often with air or gentle oxidizing agents like iodine (I₂), leads to the formation of a disulfide bond, yielding bis(2,4-dichloro-3-trifluoromethylphenyl) disulfide. This is a common reaction for thiols. libretexts.org

Oxidation to Sulfenic, Sulfinic, and Sulfonic Acids: Stronger oxidizing agents can further oxidize the sulfur atom. Two-electron oxidation, for instance by hydrogen peroxide, can generate a sulfenic acid (R-SOH). nih.gov These are often unstable intermediates that can be further oxidized to the more stable sulfinic acids (R-SO₂H) and, ultimately, to sulfonic acids (R-SO₃H) under vigorous oxidation conditions. researchgate.netresearchgate.net

Conversely, the disulfide can be reduced back to two thiol molecules using appropriate reducing agents. In laboratory settings, reagents like dithiothreitol (B142953) (DTT) are commonly used for this purpose. libretexts.org

| Transformation | Reagents | Product Functional Group | Oxidation State of Sulfur |

| Thiol to Disulfide | Air (O₂), I₂, mild oxidants | R-S-S-R | -1 |

| Thiol to Sulfenic Acid | H₂O₂, peroxy acids (controlled) | R-SO-H | 0 |

| Thiol to Sulfinic Acid | KMnO₄ (cold, dilute), excess H₂O₂ | R-SO₂-H | +2 |

| Thiol to Sulfonic Acid | Hot, concentrated HNO₃ or KMnO₄ | R-SO₃-H | +4 |

| Disulfide to Thiol | Dithiothreitol (DTT), NaBH₄, Zn/Acid | R-SH | -2 |

Metal-Catalyzed Coupling Reactions Involving Carbon-Chlorine and Carbon-Sulfur Bonds

The two carbon-chlorine bonds in this compound are susceptible to metal-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch Reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (using organozinc reagents), and Buchwald-Hartwig amination (using amines) are prime examples. chemie-brunschwig.chresearchgate.net These transformations are typically catalyzed by palladium or nickel complexes. chemie-brunschwig.ch

Chemoselectivity can be a key consideration. The C-4 chlorine is electronically more activated towards the oxidative addition step in the catalytic cycle due to the para-CF₃ group. However, the C-2 chlorine is more sterically hindered. These differences could potentially be exploited to achieve selective mono-substitution under carefully controlled reaction conditions. While the carbon-sulfur bond of the thiol can also participate in certain coupling reactions, it is generally less reactive than aryl chloride bonds under standard palladium-catalyzed conditions.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ (Arylboronic acid) | Pd(PPh₃)₄, Base | Aryl-substituted 2-chloro-5-(trifluoromethyl)benzenethiol |

| Negishi | R-Zn-X (Organozinc halide) | Pd or Ni complex | Alkyl/Aryl-substituted 2-chloro-5-(trifluoromethyl)benzenethiol |

| Buchwald-Hartwig | R₂NH (Amine) | Pd catalyst, Base | Amino-substituted 2-chloro-5-(trifluoromethyl)benzenethiol |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | Alkynyl-substituted 2-chloro-5-(trifluoromethyl)benzenethiol |

Radical-Mediated Processes and Photochemical Reactivity

The trifluoromethyl group can influence the radical chemistry of the molecule. Trifluoromethyl radicals (•CF₃) are known to participate in addition reactions, typically showing a preference for electron-rich sites on aromatic rings. acs.org The thiol group itself can also engage in radical reactions. For instance, the S-H bond can be homolytically cleaved to form a thiyl radical (R-S•), which is a key intermediate in processes like the anti-Markovnikov addition of thiols to alkenes (thiol-ene reaction).

The photochemical reactivity of trifluoromethyl-substituted aromatic compounds can involve nucleophilic substitution. Irradiation of related compounds, such as 3,5-diamino-trifluoromethyl-benzene, has been shown to cause defluorination via nucleophilic substitution of fluoride (B91410) by water. nih.gov It is conceivable that UV irradiation of this compound in a suitable solvent could promote substitution reactions, potentially involving the C-Cl, C-S, or C-F bonds, depending on the specific conditions and the energy of the incident light.

Elucidation of Reaction Mechanisms through Kinetic and Stereochemical Studies

The mechanisms governing the transformations of this compound are elucidated through a combination of kinetic and stereochemical investigations.

Nucleophilic Aromatic Substitution: The two-step addition-elimination mechanism is supported by the isolation or spectroscopic observation of Meisenheimer complex intermediates in related systems and by kinetic studies showing a dependence on both the substrate and nucleophile concentrations. libretexts.org

Thiol Redox Chemistry: The oxidation of thiols can proceed through one-electron pathways, forming thiyl radicals, or two-electron pathways, forming sulfenic acids. researchgate.net Distinguishing between these pathways can be achieved using radical traps and by analyzing the product distribution under various conditions.

Metal-Catalyzed Coupling: The generally accepted mechanism for reactions like the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. chemie-brunschwig.ch Kinetic studies can help determine the rate-limiting step, while analysis of side products can provide insight into competing pathways.

Stereochemical studies, while less directly applicable to the flat aromatic ring itself, become crucial when chiral elements are introduced. The stereochemical outcome of a reaction can provide definitive proof for or against a proposed mechanistic pathway, such as confirming the inversion of configuration in an SN2 reaction or retention in others.

Derivatization and Synthetic Utility in Advanced Organic Synthesis

Applications as a Building Block for Complex Organic Molecules

Synthesis of Sulfur-Containing Heterocyclic Systems and Their Analogues

Aryl thiols are fundamental precursors for the synthesis of a wide array of sulfur-containing heterocyclic compounds. One of the most important classes of these heterocycles is the benzothiazoles, which are prevalent in medicinally active compounds and functional materials. nih.govnih.gov The general and most common route to benzothiazoles involves the condensation and subsequent cyclization of an o-aminothiophenol with a carboxylic acid or its equivalent, such as an aldehyde or acyl chloride. organic-chemistry.org

Given its structure, 2,4-dichloro-3-trifluoromethylbenzenethiol is a prime candidate for conversion into a corresponding aminothiophenol, which could then be utilized in these classical cyclization reactions. For instance, reduction of a nitro group installed ortho to the thiol would provide the necessary o-aminothiophenol intermediate. This intermediate would be poised for reaction with various electrophiles to forge the thiazole (B1198619) ring. While specific literature detailing the use of this compound in such a sequence is not available, the established synthetic routes to benzothiazoles provide a clear and reliable roadmap for its potential application in constructing highly substituted, fluorine-containing benzothiazole (B30560) systems. nih.govnih.govorganic-chemistry.org Such structures are of significant interest in drug discovery, with known 2-arylbenzothiazoles exhibiting potent antitumor activity. nih.gov

Formation of Thioethers, Sulfonates, and Other Sulfur Derivatives

The thiol group (-SH) is a versatile functional handle that can be readily converted into a variety of other sulfur-containing functionalities. These transformations are fundamental in organic synthesis for modifying the steric and electronic properties of a molecule.

Thioethers (Sulfides): The most common reaction of thiols is their conversion to thioethers. This can be readily achieved by first deprotonating the thiol with a base to form the more nucleophilic thiolate anion, which then displaces a leaving group on an alkyl halide in a classic SN2 reaction. masterorganicchemistry.com Alternatively, modern cross-coupling methodologies, often catalyzed by palladium or nickel, allow for the formation of diaryl or aryl-alkyl thioethers by coupling aryl thiols with aryl or alkyl halides and sulfonates. organic-chemistry.org

Disulfides, Sulfoxides, and Sulfones: Thiols can undergo a range of oxidation reactions. Treatment with mild oxidants like iodine (I₂) leads to the formation of a disulfide bond (S-S), reversibly linking two thiol molecules. masterorganicchemistry.com More potent oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or ozone, can oxidize the sulfur atom further. Depending on the stoichiometry of the oxidant, this process can yield either the corresponding sulfoxide (B87167) (a single oxidation) or a sulfone (a double oxidation). masterorganicchemistry.com The sulfone derivative is a sulfonic acid precursor, which can be converted to a sulfonate ester or sulfonamide.

The table below summarizes the potential derivatizations of the thiol group in this compound based on these well-established reactions.

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reaction Type |

| Thiol (-SH) | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Thioether (-S-R) | Nucleophilic Substitution (SN2) masterorganicchemistry.com |

| Thiol (-SH) | Aryl Halide (Ar-X), Pd or Ni catalyst | Diaryl Thioether (-S-Ar) | Cross-Coupling organic-chemistry.org |

| Thiol (-SH) | Mild Oxidant (e.g., I₂) | Disulfide (-S-S-) | Oxidative Coupling masterorganicchemistry.com |

| Thiol (-SH) | Strong Oxidant (e.g., m-CPBA, 1 eq.) | Sulfoxide (-SO-) | Oxidation masterorganicchemistry.com |

| Thiol (-SH) | Strong Oxidant (e.g., m-CPBA, >2 eq.) | Sulfone (-SO₂-) | Oxidation masterorganicchemistry.com |

Role in the Preparation of Precursors for Agrochemicals and Functional Materials

The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a widely used strategy in the design of agrochemicals and functional materials. ruhr-uni-bochum.de The trifluoromethyl (CF₃) group, in particular, is known to enhance properties such as metabolic stability and bioavailability due to its high lipophilicity and strong electron-withdrawing nature. ruhr-uni-bochum.de The presence of chlorine atoms on the aromatic ring can further modulate the biological activity and environmental persistence of a compound.

Integration into Multicomponent Reactions and Cascade Processes

Modern organic synthesis increasingly favors reactions that build molecular complexity in a single step, minimizing waste and improving efficiency. Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, and cascade reactions, involving a sequence of intramolecular transformations, are powerful tools for achieving these goals.

Aryl thiols are known to participate in MCRs. For example, the copper-catalyzed reaction of an arylaldehyde, a secondary amine, and a thiol provides a sustainable route to thioaminals. researchgate.net While a specific MCR involving this compound has not been reported, its participation in such a reaction is highly plausible.

Theoretical and Computational Studies of 2,4 Dichloro 3 Trifluoromethylbenzenethiol

Quantum Chemical Characterization of Molecular Geometry and Conformational Landscape

The molecular geometry of 2,4-dichloro-3-trifluoromethylbenzenethiol can be optimized using DFT calculations to determine the most stable arrangement of its atoms. The geometry of the benzene (B151609) ring is expected to be largely planar, with minor distortions due to the presence of bulky and electronegative substituents. The bond lengths and angles will be influenced by the electronic effects of the chloro, trifluoromethyl, and thiol groups.

The conformational landscape of this molecule is primarily defined by the orientation of the thiol (-SH) group relative to the benzene ring. Rotation around the C-S bond will lead to different conformers. Computational studies on similar substituted thiophenols can help in understanding the rotational barrier and the relative energies of these conformers. The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on theoretical calculations of similar molecules and may vary depending on the level of theory and basis set used.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-Cl bond length | ~1.73 - 1.75 Å |

| C-CF3 bond length | ~1.50 - 1.52 Å |

| C-S bond length | ~1.76 - 1.78 Å |

| S-H bond length | ~1.34 - 1.36 Å |

| C-S-H bond angle | ~95 - 100° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential

The electronic properties of this compound are governed by the distribution of its electrons, which can be analyzed through its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this molecule, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and the aromatic ring, reflecting the electron-donating nature of the thiol substituent. Conversely, the LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing trifluoromethyl and chloro groups. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the sulfur and chlorine atoms and a positive potential around the hydrogen atom of the thiol group.

Calculation of Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity, which identifies the most reactive sites within the molecule, can be determined using Fukui functions. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) highlights sites susceptible to attack by nucleophiles, while the function for electrophilic attack (f-) points to sites prone to attack by electrophiles. For this compound, the carbon atoms of the benzene ring and the sulfur atom would be key sites of interest for reactivity, with their susceptibility to attack being modulated by the attached functional groups.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition state structures. The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

For instance, computational studies could elucidate the mechanism of reactions such as the S-alkylation or S-arylation of the thiol group, providing insights into the reaction pathway and the factors that control its regioselectivity and stereoselectivity. Such studies are instrumental in designing new synthetic routes and optimizing reaction conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful tool for structure elucidation. DFT calculations can provide theoretical chemical shifts that, when scaled, often show good agreement with experimental values. nih.govresearchgate.netnih.gov The chemical shifts in this compound will be influenced by the electronic environment of each nucleus, which is determined by the neighboring atoms and functional groups.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. These calculations help in the assignment of the experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. This provides a detailed picture of the molecule's vibrational dynamics.

Table 2: Predicted Spectroscopic Data for this compound Note: These are expected ranges and require specific calculations for precise values.

| Spectrum | Predicted Feature |

|---|---|

| ¹H NMR | Thiol proton (S-H) signal, aromatic proton signals |

| ¹³C NMR | Signals for aromatic carbons, carbon of the CF₃ group |

| ¹⁹F NMR | Signal for the CF₃ group |

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

The interactions within and between molecules of this compound determine its physical properties in the condensed phase.

Intramolecular Interactions: The possibility of intramolecular hydrogen bonding between the thiol hydrogen and an adjacent chlorine atom can be investigated computationally. Such an interaction would influence the conformational preference of the thiol group.

Intermolecular Interactions: In the solid state, molecules of this compound can interact through various non-covalent forces. These include hydrogen bonding involving the thiol group (S-H···S or S-H···Cl), and halogen bonding, where a chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on a neighboring molecule.

Hirshfeld Surface Analysis: This computational technique is used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govacs.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces). The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and through-space relationships. For derivatives of 2,4-dichloro-3-trifluoromethylbenzenethiol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, according to the n+1 rule. wordpress.com For instance, in the ¹H NMR spectrum of 1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole, a derivative, distinct signals are observed for the aromatic protons. chemrxiv.org

¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR, ¹³C NMR provides a spectrum of the carbon backbone of a molecule. Each unique carbon atom typically gives a distinct signal, revealing the number of different carbon environments. The chemical shifts in ¹³C NMR are sensitive to the hybridization and substitution of the carbon atoms. In the case of 1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole, the ¹³C NMR spectrum shows characteristic signals for the aromatic and triazole ring carbons, as well as the trifluoromethyl group carbon which appears as a quartet due to coupling with the fluorine atoms. chemrxiv.org

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is an essential technique. It is highly sensitive and provides information about the electronic environment of the fluorine atoms. The chemical shift of the ¹⁹F signal is a sensitive probe of the substitution pattern on the benzene (B151609) ring. For example, a derivative of 2,4-dichlorobenzotrifluoride is used as a calibration standard in quantitative NMR. ox.ac.uk

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.96 | d | 1.1 | Aromatic H |

| ¹H | 7.90 | d | 1.1 | Aromatic H |

| ¹H | 7.70 – 7.61 | m | Aromatic H | |

| ¹³C | 136.37 | Aromatic C | ||

| ¹³C | 135.77 | Aromatic C | ||

| ¹³C | 133.93 | Aromatic C | ||

| ¹³C | 131.54 | Aromatic C | ||

| ¹³C | 131.01 | Aromatic C | ||

| ¹³C | 130.83 | Aromatic C | ||

| ¹³C | 127.99 | q | Aromatic C attached to CF₃ | |

| ¹³C | 126.04 | Triazole C | ||

| ¹³C | 122.04 | q | CF₃ | |

| ¹⁹F | -55.79 | CF₃ |

d = doublet, m = multiplet, q = quartet

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. nih.govbeilstein-journals.org These techniques are complementary and are used to identify characteristic bonds and structural motifs.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. epa.gov The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For derivatives of this compound, FT-IR can identify characteristic vibrations for C-H, C=C (aromatic), C-Cl, C-F, and C-S bonds.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. nih.gov When a molecule is irradiated with a laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.

The following table lists the expected characteristic vibrational frequencies for derivatives of this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | Ar-H | 3100 - 3000 |

| C=C stretching (aromatic) | Aromatic Ring | 1600 - 1450 |

| C-F stretching | -CF₃ | 1350 - 1100 |

| C-Cl stretching | Ar-Cl | 1100 - 800 |

| C-S stretching | Ar-S | 750 - 600 |

| S-H stretching | -SH | 2600 - 2550 (if present) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound. nih.govresearchgate.net

Mass Spectrometry (MS): In a typical MS experiment, a sample is ionized, and the resulting ions are separated according to their m/z ratio and detected. The resulting mass spectrum shows the relative abundance of each ion. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern can provide information about the structure of the molecule. For compounds containing chlorine, the isotopic pattern is particularly informative due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure the m/z ratio with very high accuracy (typically to within 5 ppm). nih.gov This high accuracy allows for the determination of the elemental composition of an ion, which is crucial for confirming the molecular formula of a new compound. For example, in the analysis of 1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole, LCMS analysis showed a molecular ion peak at m/z 282.0. chemrxiv.org

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture, as well as for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. chemrxiv.org The retention time (Rt), the time it takes for a compound to elute from the column, is a characteristic property of the compound under specific conditions. HPLC is widely used to assess the purity of synthetic compounds. For example, the purity of 1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole was determined to be greater than 99% by HPLC. chemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. GC-MS is a highly sensitive and selective technique for identifying and quantifying volatile compounds in a mixture. dnu.dp.ua

| Technique | Method | Retention Time (Rt) in minutes | Purity (%) |

| HPLC | Method 1 | 3.84 | 99.6 |

| HPLC | Method 2 | 3.29 | 99.8 |

| LCMS | Method 1 | 1.69 | 100 |

| LCMS | Method 2 | 2.50 | 100 |

Future Research Directions and Unexplored Avenues for 2,4 Dichloro 3 Trifluoromethylbenzenethiol

Development of Sustainable and Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. ijnc.irathensjournals.grejcmpr.com Future research on 2,4-Dichloro-3-trifluoromethylbenzenethiol should prioritize the development of synthesis methods that align with the principles of green chemistry. ijnc.irathensjournals.gr Traditional synthetic routes for halogenated and trifluoromethylated aromatic compounds often rely on harsh reagents and generate significant waste. ijnc.ir

Key areas for future investigation include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. ijnc.irathensjournals.gr This could involve exploring cycloaddition or multicomponent reactions. ijnc.irresearchgate.net

Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemical sources. athensjournals.grejcmpr.com

Benign Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, which can also offer benefits in catalyst recovery and reuse. ejcmpr.comgoogle.com

Energy Efficiency: Employing alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating methods. athensjournals.gr

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Designing syntheses to minimize byproduct formation. |

| Atom Economy | Utilizing reactions that incorporate the maximum amount of starting materials. ijnc.irathensjournals.gr |

| Less Hazardous Synthesis | Avoiding the use of toxic reagents and intermediates. ijnc.irathensjournals.gr |

| Safer Solvents & Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. ejcmpr.comgoogle.com |

| Energy Efficiency | Using microwave or flow-based heating to reduce energy inputs. athensjournals.grresearchgate.net |

| Renewable Feedstocks | Exploring bio-based starting materials for the aromatic scaffold. athensjournals.grejcmpr.com |

Design of Novel Catalytic Systems for Selective Transformations

Catalysis is fundamental to achieving efficient and selective chemical transformations. ijnc.ir For a molecule with multiple reactive sites like this compound, the development of novel catalytic systems is crucial for controlling reactivity.

Future research should focus on:

Site-Selective Catalysis: Creating catalysts that can selectively target one of the chlorine atoms, the thiol group, or specific positions on the aromatic ring for further functionalization. Transition-metal catalysts, for instance, are extensively used for cross-coupling reactions that could be adapted for this purpose. ijnc.ir

Enantioselective Catalysis: For reactions that introduce chiral centers, developing chiral catalysts to produce enantiomerically pure derivatives is a significant goal, particularly for applications in medicinal chemistry.

Recyclable Catalysts: Designing heterogeneous catalysts or catalyst systems immobilized on solid supports (including fluorous supports) to simplify product purification and allow for catalyst reuse, enhancing the sustainability of the process. nih.gov

Photocatalysis: Exploring the use of light-driven catalytic cycles, which can offer unique reaction pathways and operate under mild conditions, potentially improving the energy efficiency and selectivity of transformations. beilstein-journals.org

Exploration of Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org The thiol group of this compound is a prime target for bioconjugation, a process of linking molecules to biomolecules like proteins or peptides. nih.gov

Unexplored avenues in this area include:

Thiol-Specific Ligation: Developing novel thiol-specific "click" reactions that are rapid, high-yielding, and bio-orthogonal. While thiol-ene and thiol-yne reactions are known, optimizing these or discovering new ones for this specific sterically hindered and electronically modified thiol is a key research direction.

Site-Specific Protein Modification: Using the compound to selectively label cysteine residues in proteins. nih.gov Its unique electronic and steric properties could be exploited to achieve selectivity for specific cysteine environments within a protein.

Fluorine-Based Probes: The trifluoromethyl group offers a unique spectroscopic handle for ¹⁹F NMR and MRI. nih.gov Future work could involve incorporating this molecule into larger probes for in vivo imaging and diagnostics, leveraging the fluorine signal for tracking and quantification.

Cleavable Linkers: Designing derivatives where the linkage formed at the thiol group can be cleaved under specific biological conditions (e.g., in a reductive intracellular environment), allowing for the controlled release of therapeutic agents or imaging probes.

| Bio-orthogonal Strategy | Potential Application with this compound |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Functionalizing the thiol or aromatic ring with an azide or cyclooctyne to participate in copper-free click reactions. wikipedia.orgnih.gov |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Attaching a strained alkene or tetrazine moiety to enable rapid ligation for cellular labeling. nih.govresearchgate.net |

| Thiol-Ene/Thiol-Yne Chemistry | Directly utilizing the thiol group to react with alkenes or alkynes on biomolecules for covalent labeling. |

| Staudinger Ligation | Modifying the molecule with an azide to react with phosphine-tagged biomolecules. nih.govnih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

Flow chemistry, where reactions are performed in a continuous stream rather than a batch flask, offers numerous advantages such as enhanced heat and mass transfer, improved safety, and scalability. researchgate.netbeilstein-journals.org

Future research could leverage this technology for:

Reaction Optimization: Using automated flow platforms to rapidly screen a wide range of reaction conditions (temperature, pressure, catalysts, stoichiometry) to quickly identify optimal parameters for the synthesis or derivatization of this compound.

Safe Handling of Hazardous Intermediates: Generating and consuming reactive or hazardous intermediates in situ within the flow reactor, minimizing the risks associated with their accumulation in batch processes. beilstein-journals.org

High-Throughput Library Synthesis: Integrating flow reactors with automated purification and analysis systems to generate large libraries of derivatives of the parent compound for screening in drug discovery or materials science.

Process Scalability: Developing continuous flow processes that can be easily scaled from laboratory research to industrial production, ensuring a seamless transition for any commercially viable derivatives. beilstein-journals.orgmdpi.com

Advanced Computational Modeling for Property Prediction and Rational Design

Computational chemistry provides powerful tools for understanding molecular behavior and guiding experimental work. ijnc.ir For this compound, computational modeling represents a largely untapped resource.

Future directions include:

Predicting Reactivity: Using quantum mechanical methods like Density Functional Theory (DFT) to calculate electron density, bond strengths, and reaction energy barriers. This can help predict the most reactive sites on the molecule and guide the design of selective chemical transformations.

Rational Design of Derivatives: Employing molecular modeling and quantitative structure-activity relationship (QSAR) studies to design new derivatives with desired properties, such as enhanced biological activity or specific material characteristics. Chalcone and dihydropyrazole derivatives with dichloro substitutions have been explored for various biological activities, providing a template for such design. mdpi.com

Simulating Interactions with Biomolecules: Using molecular docking and molecular dynamics (MD) simulations to predict and analyze how the compound and its derivatives might bind to biological targets like enzymes or receptors, thereby prioritizing candidates for synthesis and experimental testing.

Spectroscopic Property Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to understand the electronic structure of the molecule.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-3-trifluoromethylbenzenethiol, and how can intermediates be characterized?

Answer:

- Synthetic Routes :

- Nucleophilic aromatic substitution : React 2,4-dichloro-3-trifluoromethylbenzene derivatives with thiourea or NaSH under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) .

- Thiolation via Grignard reagents : Use trifluoromethyl-substituted aryl halides with Mg and sulfur sources, followed by quenching with chlorinated electrophiles .

- Intermediate Characterization :

Q. How can the purity of this compound be assessed, and what analytical methods are optimal?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% trifluoroacetic acid to resolve thiol degradation products .

- GC-MS : Derivatize the thiol group with iodomethane to form the methyl thioether, improving volatility. Monitor for parent ion [M]⁺ at m/z corresponding to C₇H₃Cl₂F₃S (calc. 268.93) .

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

Answer:

- Single-Crystal X-Ray Diffraction :

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s stability under oxidative conditions?

Answer:

- Experimental Design :

- Accelerated Oxidation Studies : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24h. Monitor degradation via LC-MS for sulfonic acid derivatives (e.g., m/z +32 for -SO₃H formation).

- Computational Analysis : DFT calculations (B3LYP/6-31G*) to compare HOMO-LUMO gaps of trifluoromethyl vs. methyl analogs. Lower HOMO energy in trifluoromethyl derivatives predicts slower oxidation .

Q. What strategies mitigate data contradictions in quantifying trace impurities (e.g., disulfides) during HPLC analysis?

Answer:

- Method Optimization :

- Validation : Spike recovery tests (80–120% acceptable range) and inter-laboratory cross-validation .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Answer:

Q. What are the challenges in studying biological interactions (e.g., enzyme inhibition) due to thiol redox activity?

Answer:

- Experimental Considerations :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.